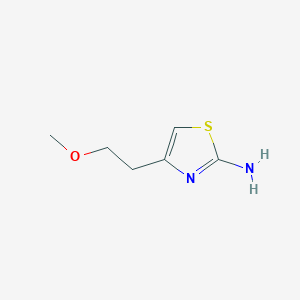
2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico es un compuesto químico con la fórmula molecular C15H16N2O3 y un peso molecular de 272,30 g/mol . Este compuesto se caracteriza por la presencia de un grupo bencilo unido a un anillo de pirazol, que está conectado además a un anillo de oxolano que lleva un grupo ácido carboxílico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico normalmente implica la reacción del ácido 1-bencil-1H-pirazol-4-carboxílico con derivados de oxirano en condiciones controladas . La reacción se suele llevar a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, que facilita el ataque nucleófilo al anillo de oxirano, lo que lleva a la formación del anillo de oxolano.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. El proceso puede incluir pasos como la recristalización y la cromatografía para asegurar que el producto final cumple con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo ácido carboxílico en un alcohol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Ácido nítrico, halógenos (cloro, bromo).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, alcoholes y derivados bencílicos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y compuestos heterocíclicos.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antibacterianas y antifúngicas.
Medicina: Se explora su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. El grupo bencilo y el anillo de pirazol desempeñan papeles cruciales en la unión a estos objetivos, influyendo en la actividad general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 1-bencil-1H-pirazol-4-carboxílico
- Ácido 1-metil-1H-pirazol-5-carboxílico
- Ácido 5-fenil-1H-pirazol-4-carboxílico
Singularidad
El ácido 2-(1-bencil-1H-pirazol-4-il)oxolano-3-carboxílico es único debido a la presencia del anillo de oxolano, que imparte propiedades químicas y biológicas distintas en comparación con otros derivados de pirazol.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19) |
Clave InChI |
PQHUTPHVAQIEEL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
